N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
Brand Name: Vulcanchem
CAS No.: 853344-50-0
VCID: VC16042306
InChI: InChI=1S/C19H23N3S.2BrH/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*1H
SMILES:
Molecular Formula: C19H25Br2N3S
Molecular Weight: 487.3 g/mol

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide

CAS No.: 853344-50-0

Cat. No.: VC16042306

Molecular Formula: C19H25Br2N3S

Molecular Weight: 487.3 g/mol

* For research use only. Not for human or veterinary use.

N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide - 853344-50-0

Specification

CAS No. 853344-50-0
Molecular Formula C19H25Br2N3S
Molecular Weight 487.3 g/mol
IUPAC Name N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine;dihydrobromide
Standard InChI InChI=1S/C19H23N3S.2BrH/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*1H
Standard InChI Key OHHDNTJYOIFDIA-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br

Introduction

Synthesis and Characterization

The synthesis of similar compounds often involves multi-step reactions, including condensation and substitution reactions. For instance, the synthesis of quinoline derivatives typically involves the use of commercially available starting materials and various reagents to introduce specific functional groups . Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds .

Potential Applications

Compounds with quinoline and thiophene rings are of interest in medicinal chemistry due to their potential biological activities. For example, quinoline derivatives have been explored for their antimalarial properties , while thiophene-containing compounds have shown promise in various therapeutic areas, including antimicrobial and anticancer applications .

Research Findings and Future Directions

While specific research findings on N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide are not available, related compounds have demonstrated significant biological activity. Future research should focus on synthesizing this compound and evaluating its potential applications through in vitro and in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator